3-(Aminomethyl)-5-methylhexanoic acid, with the molecular formula C₈H₁₇NO₂ and a molecular weight of approximately 159.226 g/mol, is a compound characterized by its amine and carboxylic acid functional groups. It appears as a white to off-white crystalline solid with a melting point ranging from 148 to 150 °C and a boiling point of about 274 °C at standard atmospheric pressure . This compound is recognized for its structural similarity to gamma-aminobutyric acid, which plays a crucial role in neurotransmission.
As mentioned previously, the precise mechanism by which Pregabalin exerts its effects is not fully elucidated. However, research suggests it may modulate voltage-gated calcium channels in the central nervous system, potentially reducing the release of neurotransmitters involved in pain perception [].
3-(Aminomethyl)-5-methylhexanoic acid, also known by its trade name Pregabalin, is an organic molecule studied in various scientific research fields.
Pregabalin is primarily known for its anticonvulsant and analgesic properties. It is a medication used to treat neuropathic pain, including:
The exact mechanism of Pregabalin's therapeutic effects is not fully understood, but research suggests it may modulate the activity of calcium channels in the central nervous system, potentially reducing nerve cell firing and thereby alleviating pain .
Current scientific research on Pregabalin is exploring its potential applications in various other medical conditions, including:
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and related compounds .
This compound exhibits notable biological activities primarily due to its structural resemblance to gamma-aminobutyric acid. It is classified as an anticonvulsant and has been shown to activate L-glutamic acid decarboxylase, which promotes the production of gamma-aminobutyric acid, an important inhibitory neurotransmitter in the central nervous system . Its efficacy in treating conditions such as epilepsy and neuropathic pain has been documented, making it a vital component in therapeutic applications.
Several synthetic approaches have been developed for producing 3-(Aminomethyl)-5-methylhexanoic acid:
3-(Aminomethyl)-5-methylhexanoic acid is primarily utilized in:
Its role as a GABA analogue enhances its significance in drug development .
Research indicates that 3-(Aminomethyl)-5-methylhexanoic acid interacts with various neurotransmitter systems. Its activation of L-glutamic acid decarboxylase leads to increased levels of gamma-aminobutyric acid, which can modulate neuronal excitability. Studies have shown that this compound may exhibit synergistic effects when combined with other anticonvulsants or analgesics, enhancing therapeutic outcomes while potentially reducing side effects .
Several compounds share structural or functional similarities with 3-(Aminomethyl)-5-methylhexanoic acid. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Pregabalin | Structural analogue | Marketed as Lyrica; used for neuropathic pain |
| 3-Isobutyl-Gamma-Aminobutyric Acid | GABA analogue | Exhibits similar anticonvulsant properties |
| (S)-Pregabalin | Enantiomer of 3-(Aminomethyl)-5-methylhexanoic acid | Specific therapeutic applications in anxiety disorders |
These compounds highlight the unique position of 3-(Aminomethyl)-5-methylhexanoic acid within the broader category of GABA analogues, particularly regarding its synthesis pathways and biological activities .
Rhodium-catalyzed asymmetric hydrogenation has emerged as a cornerstone for synthesizing enantiopure pregabalin. The hydrogenation of 3-cyano-5-methylhex-3-enoic acid salts using rhodium complexes with chiral bisphosphine ligands, such as Me-DuPHOS, achieves enantiomeric excess (ee) values exceeding 99% . Key advantages include:
Table 1: Performance of Rhodium Catalysts in Asymmetric Hydrogenation
| Substrate | Ligand | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-cyano-5-methylhex-3-enoate | Me-DuPHOS | 99.5 | 95 | |
| N-aryl β-enamino esters | TangPhos | 96.3 | 90 | |
| α,β-unsaturated carbonyls | ZhaoPhos | 99.7 | 98 |
Chiral auxiliaries like Evans oxazolidinones enable diastereoselective alkylation to establish the stereogenic center. For example:
Immobilized lipases, such as Talaromyces thermophilus lipase (TTL) mutants, resolve racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) in biphasic systems:
Table 2: Biocatalytic Resolution of CNDE Using Lipases
| Lipase | Substrate Loading (M) | ee (%) | Conversion (%) | Cycles | Reference |
|---|---|---|---|---|---|
| TTL mutant | 3.0 | 95 | 49.7 | 10 | |
| Lipolase® | 1.0 | 90 | 45 | 1 |
Whole-cell systems expressing ene-reductases asymmetrically reduce β-cyanoacrylates to (S)-configured intermediates. E. coli biocatalysts with overexpressed Old Yellow Enzymes (OYEs) achieve 98% ee, though substrate inhibition limits industrial adoption .
Racemic pregabalin resolves via diastereomeric crystallization using chiral acids:
Table 3: Resolution Efficiency with Chiral Acids
| Resolving Agent | Solvent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-Mandelic acid | IPA/water | 99 | 67 | |
| L-Tartaric acid | Water | 98 | 51.6 | |
| (R)-2-Cl-Mandelic acid | THF | 93.2 | 55 |
Zwitterionic chiral stationary phases (CSPs) like CHIRALPAK ZWIX(+) separate enantiomers without derivatization:
The preclinical evaluation of 3-(Aminomethyl)-5-methylhexanoic acid in neuropathic pain models has revealed significant therapeutic potential through comprehensive investigations in well-established animal paradigms. These studies have provided critical insights into the compound's mechanism of action, dose-response relationships, and temporal efficacy profiles in the management of chronic pain conditions.
The chronic constriction injury model represents a fundamental approach for evaluating neuropathic pain therapeutics, and 3-(Aminomethyl)-5-methylhexanoic acid has demonstrated remarkable efficacy in this experimental paradigm. In the chronic constriction injury model, administration of the compound at doses ranging from 30 to 100 milligrams per kilogram via subcutaneous injection produced dose-dependent inhibition of punctate allodynia when assessed using von Frey filaments [1]. This dose-dependent relationship was particularly evident when mechanical withdrawal thresholds were measured following establishment of stable allodynia at 10 days post-nerve injury [1].
The temporal profile of analgesic efficacy in chronic constriction injury models reveals that peak effects occur between 60 to 120 minutes following administration, with sustained therapeutic benefits lasting 4 to 8 hours depending on the administered dose and route of delivery [2]. The compound's ability to significantly reduce withdrawal responses to mechanical stimuli represents a clinically relevant endpoint, as mechanical allodynia constitutes a primary symptom in human neuropathic pain conditions [1].
| Parameter | Dose Range | Peak Effect Time | Duration | Efficacy Measure |
|---|---|---|---|---|
| Subcutaneous Administration | 30-100 mg/kg | 60-120 minutes | 4-8 hours | von Frey withdrawal threshold |
| Oral Administration | 3-30 mg/kg | 60-120 minutes | 4-6 hours | Mechanical allodynia suppression |
| Peak Analgesic Effect | 100 mg/kg | 60 minutes | 6-8 hours | Maximum possible effect |
The mechanistic basis for the compound's efficacy in chronic constriction injury models involves modulation of voltage-gated calcium channel activity through high-affinity binding to the alpha-2-delta-1 subunit [3]. This interaction prevents the excessive trafficking of calcium channel subunits from dorsal root ganglia neurons to the dorsal spinal cord, thereby reducing glutamate release and subsequent central sensitization processes that underlie neuropathic pain development [1].
Spinal nerve ligation models have provided extensive evidence for the therapeutic efficacy of 3-(Aminomethyl)-5-methylhexanoic acid in addressing both mechanical and thermal components of neuropathic pain. In the lumbar 5 spinal nerve ligation model, the compound produced significant increases in von Frey withdrawal thresholds, indicating reversal of mechanical allodynia [4]. These effects were accompanied by notable improvements in thermal withdrawal latencies, demonstrating broad-spectrum analgesic activity across multiple pain modalities [5].
The potency of 3-(Aminomethyl)-5-methylhexanoic acid in spinal nerve ligation models is particularly evident when examining intrathecal administration data. The median effective dose for intrathecal delivery was determined to be 13.47 micrograms with 95% confidence intervals of 11.24 to 15.69 micrograms [6]. This represents exceptional potency when compared to systemic administration routes, highlighting the importance of spinal mechanisms in the compound's analgesic action.
| Assessment Method | ED50 Value | Confidence Interval | Peak Effect | Duration |
|---|---|---|---|---|
| Intrathecal Administration | 13.47 μg | 11.24-15.69 μg | 60 minutes | 2-4 hours |
| Mechanical Threshold | Variable | Dose-dependent | 60-120 minutes | 4-6 hours |
| Thermal Hyperalgesia | Variable | Dose-dependent | 60-90 minutes | 3-5 hours |
The temporal characteristics of analgesic efficacy in spinal nerve ligation models demonstrate peak effects occurring at 60 minutes post-administration, with therapeutic benefits maintained for 2 to 4 hours following intrathecal delivery [6]. The compound's ability to address both mechanical and thermal hyperalgesia components suggests comprehensive modulation of nociceptive processing pathways within the spinal cord [5].
The mechanistic understanding of 3-(Aminomethyl)-5-methylhexanoic acid action in spinal nerve ligation models centers on the reduction of alpha-2-delta-1 subunit trafficking from dorsal root ganglia to the dorsal horn of the spinal cord [1]. This intervention disrupts the enhanced calcium channel expression that characterizes neuropathic pain states, leading to decreased neurotransmitter release and reduced spinal sensitization [1]. Furthermore, the compound demonstrates preferential efficacy in sympathetically maintained pain components compared to sympathetically independent pain, suggesting selective modulation of specific neuropathic pain mechanisms [7].
The anticonvulsant properties of 3-(Aminomethyl)-5-methylhexanoic acid have been extensively characterized through systematic evaluation in established electrogenic seizure models. These investigations have revealed distinct patterns of efficacy across different seizure types, providing crucial insights into the compound's therapeutic spectrum and underlying mechanisms of action in epileptic disorders.
The maximal electroshock seizure model has served as a primary screening platform for evaluating the anticonvulsant potential of 3-(Aminomethyl)-5-methylhexanoic acid. In this paradigm, the compound demonstrates exceptional potency, with an effective dose 50 of 1.8 milligrams per kilogram when administered orally to rats [8]. This remarkable potency positions the compound among the most effective anticonvulsants tested in this model system.
The species-specific efficacy profiles reveal interesting variations in sensitivity to 3-(Aminomethyl)-5-methylhexanoic acid. While rats demonstrate high sensitivity with low effective doses, mice require substantially higher doses, with an effective dose 50 of 142.14 plus or minus 32.54 milligrams per kilogram when administered intraperitoneally [9]. This species difference likely reflects variations in pharmacokinetic properties and receptor expression patterns between rodent models.
| Species | Route | ED50 Value | Confidence Interval | Peak Effect Time | Mechanism |
|---|---|---|---|---|---|
| Rats | Oral | 1.8 mg/kg | Not specified | 60 minutes | α2δ-1 binding |
| Mice | Intraperitoneal | 142.14 ± 32.54 mg/kg | 95% CI calculated | 60 minutes | α2δ-1 dependent |
| Both Species | Various | Dose-dependent | Study-specific | 60-90 minutes | Ca2+ channel modulation |
The temporal profile of anticonvulsant activity in maximal electroshock models indicates peak efficacy occurring at 60 minutes following administration, with the time course roughly following the pharmacokinetics of radiolabeled compound distribution in brain compartments [8]. This temporal relationship supports the hypothesis that central nervous system penetration and target engagement are critical determinants of anticonvulsant efficacy.
The mechanistic basis for anticonvulsant activity in maximal electroshock models has been definitively established through studies using genetically modified mouse strains. Research utilizing mice with mutations in either the alpha-2-delta-1 or alpha-2-delta-2 subunits has demonstrated that binding to the alpha-2-delta-1 subunit is essential for anticonvulsant activity [10]. Specifically, mice with mutations rendering the alpha-2-delta-1 subunit insensitive to the compound showed significantly reduced anticonvulsant efficacy, while mutations in the alpha-2-delta-2 subunit had minimal impact on seizure protection [10].
The pentylenetetrazol seizure model has provided complementary insights into the anticonvulsant spectrum of 3-(Aminomethyl)-5-methylhexanoic acid, revealing distinct efficacy patterns compared to maximal electroshock paradigms. In pentylenetetrazol-induced clonic seizure models, the compound requires higher doses to achieve therapeutic effects, with an effective dose 50 of 31 milligrams per kilogram when administered orally to mice [8].
The differential potency between maximal electroshock and pentylenetetrazol models reflects distinct underlying seizure mechanisms and suggests that 3-(Aminomethyl)-5-methylhexanoic acid may be more effective against tonic seizure types compared to clonic seizure patterns [8]. This selectivity profile has important implications for understanding the compound's clinical therapeutic spectrum and optimal applications in epilepsy management.
| Model Type | ED50 Value | Seizure Type | Relative Potency | Mechanism Sensitivity |
|---|---|---|---|---|
| Pentylenetetrazol | 31 mg/kg oral | Clonic seizures | Lower than MES | α2δ-1 dependent |
| Comparative Analysis | 17-fold difference | Type-specific | Model-dependent | Consistent mechanism |
| Dose Range Studies | 10-100 mg/kg | Variable severity | Dose-dependent | Maintained selectivity |
Comprehensive dose-response studies in pentylenetetrazol models have demonstrated that 3-(Aminomethyl)-5-methylhexanoic acid produces dose-dependent reductions in both seizure incidence and severity across a dose range of 10 to 100 milligrams per kilogram [11]. These effects manifest as increased latency to seizure onset, reduced seizure duration, and decreased seizure intensity scores when evaluated using standardized behavioral rating scales.
The mechanistic understanding of efficacy in pentylenetetrazol models remains consistent with findings from maximal electroshock studies, with anticonvulsant activity requiring functional alpha-2-delta-1 subunit binding [10]. However, the higher doses required in pentylenetetrazol models suggest that different seizure generation mechanisms may place varying demands on calcium channel modulation for effective seizure suppression.